N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide
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Overview
Description
- React the intermediate compound with 4-methyl-3-nitrobenzoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide typically involves multiple steps. One common synthetic route starts with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with various reagents to introduce the pyrrolidinone and nitrobenzamide functionalities.
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Preparation of 2,3-dihydro-1,4-benzodioxin-6-amine
- React 1,4-benzodioxane with a suitable amine source under controlled conditions.
- Use aqueous alkaline media to facilitate the reaction.
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Formation of the Pyrrolidinone Ring
- React the 2,3-dihydro-1,4-benzodioxin-6-amine with a suitable ketone or aldehyde to form the pyrrolidinone ring.
- Use N,N-dimethylformamide (DMF) as the reaction medium and lithium hydride (LiH) as a base.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
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Oxidation
- The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
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Reduction
- Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst.
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Substitution
- The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxin and nitrobenzamide moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Bases: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
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Medicinal Chemistry
- Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
- Potential applications in the treatment of neurological disorders and as an antibacterial agent.
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Biological Studies
- Used as a probe to study enzyme interactions and inhibition.
- Potential use in studying cellular pathways and molecular targets.
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Industrial Applications
- Potential use in the development of new materials with specific chemical properties.
- Investigated for its use in organic synthesis as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide
Uniqueness
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide is unique due to its combination of a benzodioxin ring, a pyrrolidinone ring, and a nitrobenzamide moiety
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6/c1-12-2-3-13(8-16(12)23(26)27)20(25)21-14-9-19(24)22(11-14)15-4-5-17-18(10-15)29-7-6-28-17/h2-5,8,10,14H,6-7,9,11H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWBXYATFONSKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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